4-methoxy-N-((5-((2-oxo-2-(p-tolylamino)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzamide
Description
This compound is a 1,2,4-triazole derivative featuring:
- A thioether-linked 2-oxo-2-(p-tolylamino)ethyl group at position 5, which introduces hydrogen-bonding capabilities via the amide and aromatic amine moieties.
- A 4-methoxybenzamide group at the N-terminal, contributing to electronic modulation and steric effects for target binding.
Properties
IUPAC Name |
4-methoxy-N-[[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O3S/c1-20-8-12-23(13-9-20)30-26(34)19-37-28-32-31-25(33(28)17-16-21-6-4-3-5-7-21)18-29-27(35)22-10-14-24(36-2)15-11-22/h3-15H,16-19H2,1-2H3,(H,29,35)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRRUFDPTLEACW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CCC3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-((5-((2-oxo-2-(p-tolylamino)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carboxylic acids or esters under acidic or basic conditions.
Thioether Formation:
Amide Bond Formation: The final step involves coupling the triazole-thioether intermediate with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site or allosteric sites of the target protein, leading to changes in its conformation and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in substituents on the triazole core, benzamide group, and thioether-linked side chains. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Findings
Substituent Effects on Activity: The p-tolylamino group in the target compound enhances interactions with hydrophobic enzyme pockets, as seen in tyrosinase inhibitors . 4-Methoxybenzamide improves binding affinity compared to 2-methoxy analogs due to optimal steric and electronic alignment . Phenethyl vs. Benzyl: Phenethyl’s extended alkyl chain may increase membrane permeability over benzyl derivatives .
Thioether vs. Thiazole/Thiol :
- Thioether-linked side chains (target compound) exhibit greater stability than thiols, which are prone to oxidation .
- Thiazole-containing analogs (e.g., ) show higher antibacterial activity but lower solubility .
Synthetic Flexibility: The target compound’s synthesis likely involves nucleophilic substitution of a triazole-thiol intermediate with 2-oxo-2-(p-tolylamino)ethyl bromide, followed by benzamide coupling—a method analogous to and .
Research Implications
- Optimization Opportunities : Introducing sulfonyl groups (as in ) could improve solubility, while fluorinated benzyl substituents () may enhance blood-brain barrier penetration .
Biological Activity
4-methoxy-N-((5-((2-oxo-2-(p-tolylamino)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound belonging to the class of triazole derivatives. Its unique structure includes a methoxy group, a benzamide moiety, and a triazole ring, which suggest potential biological activities. This article reviews the biological activity of this compound based on available research findings.
The molecular formula of the compound is , with a molecular weight of approximately 515.63 g/mol. The compound's synthesis involves multi-step pathways that include the formation of a triazole ring and subsequent functional group modifications.
Preliminary studies suggest that 4-methoxy-N-((5-((2-oxo-2-(p-tolylamino)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzamide may interact with various biological targets due to its structural components. The presence of the triazole ring is particularly noteworthy as triazole derivatives are known for their diverse pharmacological activities, including antifungal and antibacterial properties .
Antimicrobial Properties
Research has indicated that triazole derivatives can exhibit significant antimicrobial activity. For example, compounds similar to 4-methoxy-N-((5-((2-oxo-2-(p-tolylamino)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzamide have shown efficacy against various pathogens in vitro. The specific mechanisms often involve inhibition of enzyme activity or disruption of cell wall synthesis .
Cytotoxicity and Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. Compounds with similar structural motifs have exhibited cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against leukemia cells with varying degrees of effectiveness . However, specific data on the cytotoxicity of 4-methoxy-N-((5-((2-oxo-2-(p-tolylamino)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzamide remains scarce and requires further investigation.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial effects of triazole derivatives found that compounds with similar structures inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism was attributed to interference with cellular processes essential for bacterial survival .
Study 2: Anti-inflammatory Activity
In vivo studies on related compounds demonstrated significant reductions in pro-inflammatory cytokines when administered in models of induced inflammation. These findings support the hypothesis that 4-methoxy-N-((5-((2-oxo-2-(p-tolylamino)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzamide could exhibit similar effects .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What synthetic strategies are most effective for constructing the 1,2,4-triazole core in this compound?
The 1,2,4-triazole ring can be synthesized via cyclization of thiosemicarbazides or through multi-step reactions involving hydrazine derivatives. For example:
- Thiosemicarbazide cyclization : React 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in refluxing ethanol to form a thiosemicarbazide intermediate, followed by cyclization under acidic or basic conditions .
- Regioselective triazole formation : Use trichloroisocyanuric acid (TCICA) as a chlorinating agent to ensure regioselectivity during cyclization, as demonstrated in related triazole syntheses .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?
- 1H NMR : Focus on the methylene protons adjacent to the triazole ring (δ ~4.5–5.5 ppm) and the methoxy group (δ ~3.8 ppm). Overlapping signals can be resolved using 2D NMR (e.g., COSY, HSQC) .
- IR : Confirm the presence of carbonyl groups (amide C=O at ~1650–1700 cm⁻¹) and thioether linkages (C-S at ~600–700 cm⁻¹) .
- MS : High-resolution mass spectrometry (HRMS) should match the exact molecular formula (e.g., C₂₈H₂₉N₅O₃S) with <5 ppm error .
Q. What solvent systems optimize the stability of the thioether linkage during synthesis?
Polar aprotic solvents (e.g., acetonitrile) are preferred for thioether bond formation due to their inertness and ability to stabilize intermediates. Avoid protic solvents (e.g., water or alcohols) that may hydrolyze the thioether .
Advanced Research Questions
Q. How do tautomeric equilibria (thione-thiol) in the triazole ring affect biological activity?
The thione-thiol tautomerism of 1,2,4-triazoles can alter binding affinity to biological targets. Computational studies (e.g., DFT) can predict the dominant tautomer in physiological conditions. For example:
Q. What strategies mitigate regioselectivity challenges during functionalization of the triazole ring?
- Catalytic control : Use copper(I) catalysts to direct substitutions to the N1 position of the triazole.
- Protecting groups : Temporarily block reactive sites (e.g., with tert-butyldimethylsilyl groups) to ensure selective functionalization .
Q. How can contradictory bioactivity data from similar compounds guide SAR studies?
Compare structural analogs (e.g., triazole-thiazole hybrids) to identify critical pharmacophores:
| Modification | Effect on Activity | Source |
|---|---|---|
| 4-Phenethyl group | Enhances lipophilicity and CNS uptake | |
| Methoxy substitution | Reduces metabolic oxidation | |
| Thioether vs. sulfone | Sulfone increases polarity but reduces cell permeability |
Q. What computational methods predict metabolic stability of the p-tolylamino group?
- ADMET modeling : Use tools like SwissADME to predict cytochrome P450 interactions.
- MD simulations : Assess binding stability of the p-tolylamino group in enzyme active sites (e.g., tyrosinase or kinase targets) .
Methodological Challenges
Q. How to address low yields in the final amide coupling step?
- Coupling reagents : Replace EDCl/HOBt with PyBOP or HATU for higher efficiency.
- Temperature : Perform reactions at 0–5°C to minimize racemization .
Q. What analytical techniques validate purity in hygroscopic intermediates?
- Karl Fischer titration : Quantify water content in intermediates like sodium pivalate.
- DSC/TGA : Monitor thermal decomposition to detect hydrate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
